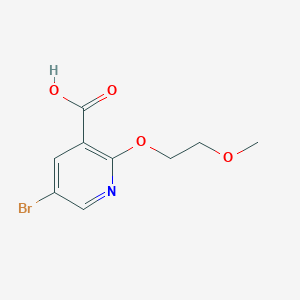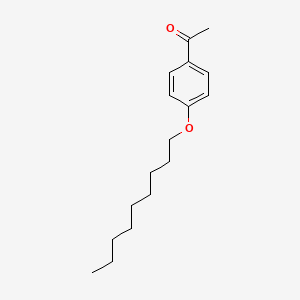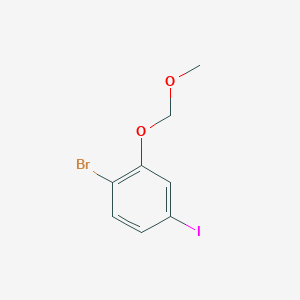![molecular formula C13H10BClO3 B13987795 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, known for their unique structural features and potential therapeutic applications. The presence of boron in its structure allows for unique interactions with biological molecules, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 2-bromobenzoic acid to form an intermediate, which is then cyclized in the presence of a boron source to yield the final product. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反応の分析
Types of Reactions
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the boron center, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the aromatic ring or the boron center.
Substitution: Common in the presence of nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized derivatives .
科学的研究の応用
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in treating inflammatory conditions and certain cancers.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets, such as enzymes. The boron atom in its structure can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a topical treatment for atopic dermatitis.
AN2728: A derivative of benzoxaborole with anti-inflammatory properties.
Uniqueness
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structural features, such as the 4-chlorophenoxy group, which can enhance its biological activity and specificity compared to other benzoxaborole derivatives .
特性
分子式 |
C13H10BClO3 |
|---|---|
分子量 |
260.48 g/mol |
IUPAC名 |
6-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H10BClO3/c15-10-2-5-11(6-3-10)18-12-4-1-9-8-17-14(16)13(9)7-12/h1-7,16H,8H2 |
InChIキー |
MFBJMYHUTVPLKW-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)




![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)



![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)




